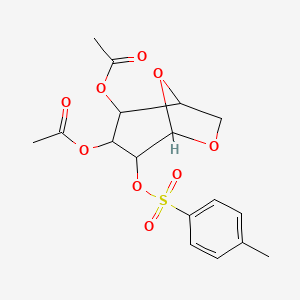

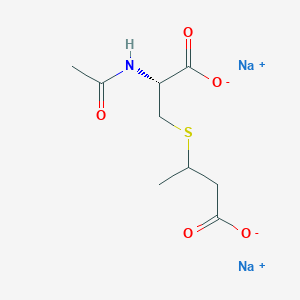

1,2,3,4-Tetra-O-benzoyl-L-fucopyranose

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of derivatives similar to 1,2,3,4-Tetra-O-benzoyl-L-fucopyranose involves strategies that aim at selective benzoylation. For instance, the synthesis of 2,3,4,6-tetra-O-benzyl-1-O-(N-benzyloxycarbonyldipeptidyl)-D-glucopyranoses illustrates the complexity and specificity required in the functionalization of sugar molecules for various applications, demonstrating the manipulability of sugar backbones for targeted chemical modifications (Keglević & Valenteković, 1974).

Molecular Structure Analysis

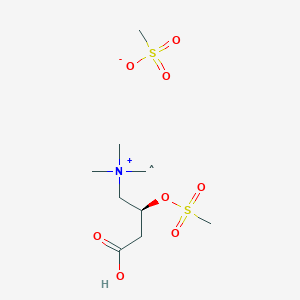

The molecular structure of O-benzoylated saccharides, including derivatives closely related to this compound, has been elucidated using crystallography. Studies reveal that O-benzoylation impacts bond lengths, bond angles, and torsion angles minimally for exo- and endocyclic C-C and endocyclic C-O bonds, while exocyclic C-O bonds involved in O-benzoylation are lengthened. This finding underscores the structural integrity of the saccharide core despite extensive functionalization (Turney et al., 2019).

Chemical Reactions and Properties

The introduction of benzoyl groups at strategic positions on the sugar molecule can influence the stereochemical outcome of glycosylation reactions. For example, the presence of a benzoyl group at O-3 has a pronounced effect on the efficiency of α-fucosylation, highlighting the role of protective groups in directing the stereochemistry of glycosidic bond formation (Gerbst et al., 2001).

Scientific Research Applications

Synthesis of Complex Sugars and Precursors : It is used in the synthesis of complex sugars and precursors. For example, it plays a role in the synthesis of furanose-free D-Fucose Per-O-Acetates, which are key intermediates for synthesizing anthrose, a constituent of the tetrasaccharide of the major glycoprotein of Bacillus anthracis exosporium (Hou & Kováč, 2008).

Glycosylation Processes : This compound is involved in glycosylation processes, particularly in the synthesis of di-O-glycosyl derivatives of various sugars (Nifant'ev et al., 1992).

Synthesis of Sugar Analogs : It's used in the preparation of sugar analogs like methyl thioglycoside derivatives of L-fucopyranose, which are important for synthesizing sialyl Le(x) ganglioside analogs containing modified alpha-L-fucopyranose residues (Hasegawa et al., 1994).

Enzyme Inhibition Studies : The compound plays a role in the synthesis of enzyme inhibitors, particularly 4-deoxy and 4-deoxy-4-halogeno derivatives of L-fucose, which could potentially inhibit enzymes (Lindhorst & Thiem, 1991).

Synthesis of Saccharide Polymers : It's used in the synthesis of unsaturated glucopyranose derivatives and their polymerization into saccharide polymers, which have potential applications in materials science (Yaacoub et al., 1997).

Structural Studies and Conformational Analysis : The compound is also important in studying the conformation of sugar molecules and their derivatives, as in the study of O-benzoyl side-chain conformations (Turney et al., 2019).

Synthesis of Glycosyl Donor Substrates for Glycosyltransferases : It has been used in the synthesis of GDP-5-thiosugars, which are donor substrates for glycosyltransferases, crucial in the study of enzyme action and potential drug development (Tsuruta et al., 2003).

Mechanism of Action

Target of Action

1,2,3,4-Tetra-O-benzoyl-L-fucopyranose is a specialty product used in proteomics research It is known to play a pivotal role in the synthesis of various medicinal agents and compounds with precise disease targets .

Pharmacokinetics

It is known that the compound is solid in its physical state and soluble in chloroform, dichloromethane, and ethyl acetate . This suggests that it may have good bioavailability.

Action Environment

It is recommended to store the compound at -20° c to maintain its stability .

properties

IUPAC Name |

[(2S,3R,4R,5S)-4,5,6-tribenzoyloxy-2-methyloxan-3-yl] benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H28O9/c1-22-27(40-30(35)23-14-6-2-7-15-23)28(41-31(36)24-16-8-3-9-17-24)29(42-32(37)25-18-10-4-11-19-25)34(39-22)43-33(38)26-20-12-5-13-21-26/h2-22,27-29,34H,1H3/t22-,27+,28+,29-,34?/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLJCRSFLYYQNAK-IMLHYIKCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H]([C@H]([C@@H](C(O1)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H28O9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

580.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-Chlorophenyl)-4-[[4-[6-[[3-[[(2-chlorophenyl)amino]carbonyl]-2-hydroxy-1-naphthalenyl]azo]-2-benzoxazolyl] phenyl]azo]-3-hydroxy-2-naphthalenecarboxamide](/img/structure/B1140178.png)

![(5S)-5-[(1S)-Methylpropyl]-morpholin-3-one](/img/structure/B1140181.png)

![beta-D-Glucopyranosiduronic acid, 4-[2-(dimethylamino)-1-(1-hydroxycyclohexyl)ethyl]phenyl](/img/structure/B1140184.png)

![5-[2-(3,5-Dimethoxyphenyl)ethenyl]-2-methoxyaniline](/img/structure/B1140189.png)